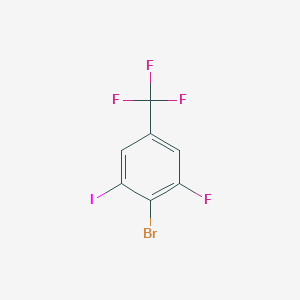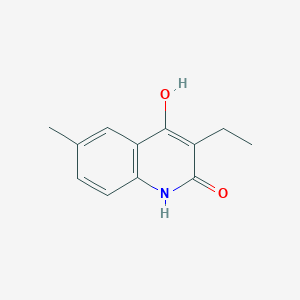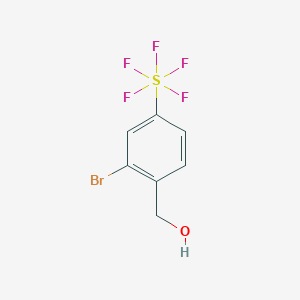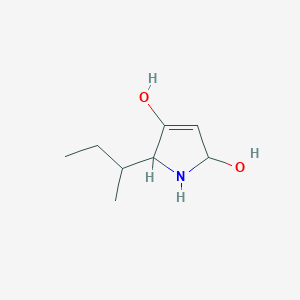
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol is an organic compound characterized by a pyrrole ring substituted with a secondary butyl group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the sec-Butyl Group: The secondary butyl group can be introduced via Friedel-Crafts alkylation, where the pyrrole ring reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully saturated pyrrole ring.
Substitution: The secondary butyl group and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for hydroxyl group substitution.
Major Products
Oxidation: Formation of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-dione.
Reduction: Formation of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural pyrrole-containing compounds makes it a useful tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its potential as an antioxidant or anti-inflammatory agent is of particular interest.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, dyes, and other materials. Its reactivity and functional groups make it versatile for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-dione: Similar structure but with ketone groups instead of hydroxyl groups.
5-(tert-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol: Similar structure but with a tertiary butyl group instead of a secondary butyl group.
5-(sec-Butyl)-1H-pyrrole-2,4-diol: Similar structure but without the dihydro modification.
Uniqueness
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol is unique due to its specific substitution pattern and the presence of both hydroxyl groups and a secondary butyl group
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
5-butan-2-yl-2,5-dihydro-1H-pyrrole-2,4-diol |
InChI |
InChI=1S/C8H15NO2/c1-3-5(2)8-6(10)4-7(11)9-8/h4-5,7-11H,3H2,1-2H3 |
Clé InChI |
KHTPRTOLOHPPGY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C(=CC(N1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N'-((perfluorophenyl)methylene)pentanehydrazide](/img/structure/B12857489.png)

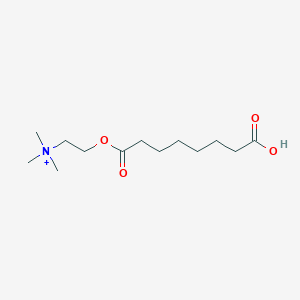
![2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857520.png)

![3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid](/img/structure/B12857532.png)
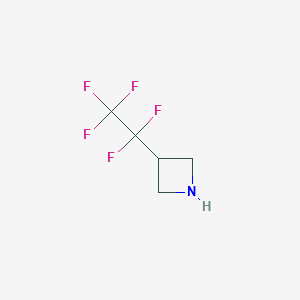

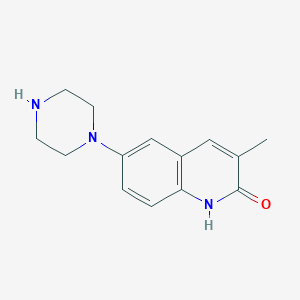
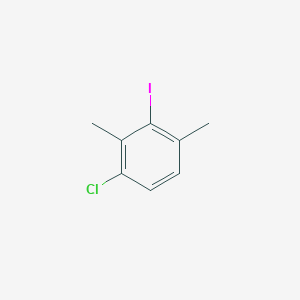
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857581.png)
